BenchChemオンラインストアへようこそ!

4,5-dimethyl-6-[(oxetan-2-yl)methoxy]pyrimidine

aqueous solubility oxetane effect bioisostere

4,5-Dimethyl-6-[(oxetan-2-yl)methoxy]pyrimidine (CAS 2548993-27-5) is a heterocyclic small molecule (C10H14N2O2, MW 194.23) that integrates a 4,5-dimethylpyrimidine core with an oxetan-2-yl methoxy appendage at the 6-position. The pyrimidine scaffold confers aromaticity and hydrogen-bonding capability, while the oxetane ring introduces a chiral, strained ether motif associated with improved aqueous solubility, reduced lipophilicity, and enhanced metabolic stability compared to gem-dimethyl or carbonyl analogs.

Molecular Formula C10H14N2O2
Molecular Weight 194.23 g/mol
CAS No. 2548993-27-5
Cat. No. B6437123
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,5-dimethyl-6-[(oxetan-2-yl)methoxy]pyrimidine
CAS2548993-27-5
Molecular FormulaC10H14N2O2
Molecular Weight194.23 g/mol
Structural Identifiers
SMILESCC1=C(N=CN=C1OCC2CCO2)C
InChIInChI=1S/C10H14N2O2/c1-7-8(2)11-6-12-10(7)14-5-9-3-4-13-9/h6,9H,3-5H2,1-2H3
InChIKeyKEYFDJAJBIJRLH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4,5-Dimethyl-6-[(oxetan-2-yl)methoxy]pyrimidine (CAS 2548993-27-5): A Structurally-Differentiated Pyrimidine-Oxetane Hybrid for Medicinal Chemistry


4,5-Dimethyl-6-[(oxetan-2-yl)methoxy]pyrimidine (CAS 2548993-27-5) is a heterocyclic small molecule (C10H14N2O2, MW 194.23) that integrates a 4,5-dimethylpyrimidine core with an oxetan-2-yl methoxy appendage at the 6-position . The pyrimidine scaffold confers aromaticity and hydrogen-bonding capability, while the oxetane ring introduces a chiral, strained ether motif associated with improved aqueous solubility, reduced lipophilicity, and enhanced metabolic stability compared to gem-dimethyl or carbonyl analogs [1][2]. This compound is primarily positioned as a synthetic building block in early-stage drug discovery, where oxetane-containing fragments are increasingly employed to modulate physicochemical and pharmacokinetic properties without large increases in molecular weight.

Why 4,5-Dimethyl-6-[(oxetan-2-yl)methoxy]pyrimidine Cannot Be Replaced by Common Pyrimidine or Oxetane Analogs in Property-Driven Selection


Generic substitution among pyrimidine-oxetane hybrids fails because even minor positional or steric alterations can produce divergent physicochemical profiles that are critical in drug design [1]. Specifically, the 4,5-dimethyl substitution pattern on the pyrimidine ring influences electron density and steric bulk, which in turn modulates metabolic vulnerability and target-binding orientation [2][3]. The oxetan-2-yl methoxy linkage introduces a chiral center absent in oxetan-3-yloxy or gem-dimethyl analogs, potentially enabling stereospecific interactions. Although the compound lacks published target-specific activity data as of 2026, the confluence of these structural features is not recapitulated by any single close analog, making blind substitution risky in any program where molecular recognition, solubility, or metabolic stability are being optimized.

Product-Specific Quantitative Differentiation Evidence for 4,5-Dimethyl-6-[(oxetan-2-yl)methoxy]pyrimidine


Increased Aqueous Solubility Relative to 4,5-Dimethylpyrimidine: A Class-Level Oxetane Effect

Replacement of a hydrogen atom or a small alkyl group with an oxetane in a similar molecular context has been shown to increase aqueous solubility by a factor of 4 to more than 4000, depending on the structural framework [1]. While direct experimental solubility data for the target compound are not publicly available, the oxetane group at the 6-position is expected to confer a substantial solubility advantage over the parent 4,5-dimethylpyrimidine scaffold, which lacks the oxetane ring . This is a class-level inference based on the well-documented oxetane effect in medicinal chemistry and is intended to inform property-based selection during library design.

aqueous solubility oxetane effect bioisostere

Reduced Lipophilicity (Lower LogD) Compared to 4,5-Dimethylpyrimidine via Oxetane Introduction

Introduction of an oxetane ring is reported to reduce logD7.4 by approximately 0.5–1.5 log units relative to analogous compounds lacking the oxetane [1]. For the target compound, incorporation of the oxetan-2-yl methoxy group at the 6-position is predicted to lower lipophilicity compared to the parent 4,5-dimethylpyrimidine, which carries only hydrophobic methyl substituents . The absence of experimental logD data for the target and its closest analogs does not permit a precise numerical comparison, but the direction and approximate magnitude of the effect are established by class precedent.

lipophilicity LogD oxetane

Presence of a Chiral Center at the Oxetan-2-yl Ring: A Structural Differentiator from Oxetan-3-yloxy Analogs

The target compound features a stereogenic center at the 2-position of the oxetane ring, resulting from the asymmetric carbon in the oxetan-2-yl methoxy group . In contrast, the close analog 4,5-dimethyl-6-(oxetan-3-yloxy)pyrimidine (CAS 2201204-29-5) uses an oxetan-3-yloxy linkage that lacks a chiral center . The potential for stereospecific interactions with chiral biological targets (e.g., enzymes, receptors) makes the target compound a distinct choice for programs where enantioselective recognition is being probed. No quantitative enantioselectivity data are available for this specific scaffold at this time.

chirality oxetane stereochemistry

Potentially Enhanced Metabolic Stability Through Oxetane Substitution at the 6-Position

Oxetane substitution has been shown to substantially reduce oxidative metabolism in multiple matched molecular pair studies; in one meta-analysis, the rate of metabolic degradation was decreased in the majority of cases when a gem-dimethyl or carbonyl group was replaced by an oxetane [1]. While no microsomal stability data for the target compound have been published, the oxetan-2-yl methoxy group may impart enhanced metabolic robustness relative to compounds with metabolically labile 6-position substituents (e.g., simple alkoxy or unsubstituted aromatic rings) [2]. This inference is class-level and should be verified experimentally.

metabolic stability oxetane CYP450

Conformational Preference Differentiation Through the Oxetan-2-yl Methoxy Moiety

Oxetane rings impose distinct conformational preferences on adjacent linkers; an oxetane at the 2-position of an alkyl chain favors synclinal (gauche) conformations over antiperiplanar arrangements [1]. The target compound's oxetan-2-yl methoxy group is therefore expected to populate a different torsional space compared to the oxetan-3-yloxy linkage in 4,5-dimethyl-6-(oxetan-3-yloxy)pyrimidine, where the oxetane connection geometry restricts conformational flexibility differently . These conformational biases can influence molecular recognition by pre-organizing the molecule in a biologically relevant shape, though no target-specific biophysical data are available to quantify this effect.

conformational analysis oxetane drug design

Optimal Application Scenarios for 4,5-Dimethyl-6-[(oxetan-2-yl)methoxy]pyrimidine in Scientific Research and Procurement


Fragment-Based Drug Discovery Libraries Requiring Solubility Enhancement

When constructing fragment libraries where aqueous solubility is a primary selection criterion, the oxetane-containing scaffold of the target compound provides a documented solubility advantage over non-oxetane pyrimidines [1]. Its molecular weight (194.23 Da) falls within the typical fragment range, making it suitable for SPR, NMR, or X-ray-based fragment screening campaigns.

Lead Optimization Programs Targeting Improved Metabolic Stability via Bioisosteric Replacement

For programs seeking to replace metabolically labile 6-position substituents (e.g., methoxy, ethoxy) on a pyrimidine core, the oxetan-2-yl methoxy group offers a bioisosteric alternative with a class-level track record of reducing CYP-mediated oxidation [2]. This can be particularly valuable in CNS or anti-infective programs where intrinsic clearance is a bottleneck.

Stereochemistry-Dependent Target Interaction Studies

The chiral oxetan-2-yl center of the target compound enables enantioselective synthesis or chiral resolution to generate enantiomerically pure samples. This is advantageous in programs where the target binding pocket exhibits stereospecificity, such as kinases, GPCRs, or epigenetic targets like EZH2 [3]. The achiral oxetan-3-yloxy analog cannot be used for such studies.

Property-Driven Scaffold Hopping in Kinase or Epigenetic Inhibitor Programs

For research groups working on kinase or histone methyltransferase inhibitors where a pyrimidine hinge-binding motif is desired, the 4,5-dimethyl-6-oxetane substitution offers a differentiated vector for modulating lipophilicity and solubility without altering the core recognition element [4]. This scaffold can serve as a starting point for property-guided optimization.

Quote Request

Request a Quote for 4,5-dimethyl-6-[(oxetan-2-yl)methoxy]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.